molecular formula C13H12FNO2 B13715575 Ethyl 3-(3-Fluorophenyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(3-Fluorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13715575
M. Wt: 233.24 g/mol
InChI Key: CFNXYEHERQVENT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-Fluorophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-Fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the fluorophenyl group with a halogenated pyrrole in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrole ring to a pyrrolidine ring.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Pyrrolidine derivatives and alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Ethyl 3-(3-Fluorophenyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Ethyl 3-(3-Fluorophenyl)-1H-pyrrole-2-carboxylate is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity to these targets, while the pyrrole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

  • Ethyl 3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylate
  • Ethyl 3-(3-Chlorophenyl)-1H-pyrrole-2-carboxylate
  • Ethyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate

Comparison: Ethyl 3-(3-Fluorophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its chloro and bromo analogs, the fluorinated compound often exhibits higher metabolic stability and better pharmacokinetic properties, making it more suitable for medicinal applications.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

ethyl 3-(3-fluorophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12FNO2/c1-2-17-13(16)12-11(6-7-15-12)9-4-3-5-10(14)8-9/h3-8,15H,2H2,1H3

InChI Key

CFNXYEHERQVENT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2=CC(=CC=C2)F

Origin of Product

United States

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